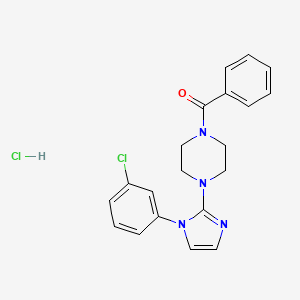

(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(phenyl)methanone hydrochloride

Description

The compound (4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(phenyl)methanone hydrochloride features a piperazine core substituted with a 3-chlorophenyl-imidazole moiety and a benzophenone group. Its molecular structure combines aromatic, heterocyclic, and tertiary amine components, which are common in pharmacologically active agents.

Properties

IUPAC Name |

[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-phenylmethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4O.ClH/c21-17-7-4-8-18(15-17)25-10-9-22-20(25)24-13-11-23(12-14-24)19(26)16-5-2-1-3-6-16;/h1-10,15H,11-14H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCTQSCBEEKEMGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CN2C3=CC(=CC=C3)Cl)C(=O)C4=CC=CC=C4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 1-benzoyl-4-[1-(3-chlorophenyl)-1H-imidazol-2-yl]piperazine hydrochloride is the serotonin 2C receptor (5-HT2CR) . This receptor plays a crucial role in the regulation of mood, anxiety, feeding, and reproductive behavior.

Mode of Action

1-benzoyl-4-[1-(3-chlorophenyl)-1H-imidazol-2-yl]piperazine hydrochloride acts as an agonist at the serotonin 2C receptor. This means it binds to this receptor and activates it, leading to an increase in the intracellular levels of cAMP (cyclic adenosine monophosphate), which then triggers a series of intracellular events.

Biological Activity

(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(phenyl)methanone hydrochloride, commonly referred to in the scientific literature by its chemical structure, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including its mechanism of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C20H22ClN3O

- Molecular Weight : 353.86 g/mol

- CAS Number : 1189999-80-1

The compound exhibits biological activity primarily through modulation of neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Its piperazine moiety is known for enhancing receptor binding affinity, which may contribute to its pharmacological effects.

Antitumor Activity

Recent studies have indicated that this compound demonstrates significant antitumor activity. In vitro assays have shown that it inhibits the proliferation of various cancer cell lines, including:

The structure-activity relationship (SAR) analysis suggests that the presence of the chlorophenyl group enhances cytotoxicity by increasing lipophilicity and facilitating cellular uptake.

Anticonvulsant Activity

In addition to its antitumor properties, the compound has been evaluated for anticonvulsant activity. It was found to significantly reduce seizure activity in animal models, demonstrating a protective effect against chemically induced seizures.

Case Studies

-

Case Study on Antitumor Efficacy :

A study published in MDPI examined the effects of the compound on human cancer cell lines. The results indicated that treatment with varying concentrations led to a dose-dependent decrease in cell viability, with notable apoptosis observed in treated cells. -

Anticonvulsant Study :

In a preclinical trial involving mice, administration of the compound resulted in a substantial reduction in seizure frequency compared to control groups. The study concluded that the compound could be a candidate for further development in treating epilepsy.

Research Findings

Multiple research articles have documented the synthesis and biological evaluation of this compound:

- Synthesis : The compound can be synthesized through a multi-step reaction involving piperazine derivatives and phenylmethanone precursors.

- Biological Evaluation : Various assays have been employed to assess its biological activities, including cell viability assays, apoptosis assays, and receptor binding studies.

Scientific Research Applications

The compound (4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(phenyl)methanone hydrochloride is a complex organic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its applications, supported by case studies and data tables.

Structure and Composition

- IUPAC Name : 1-[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-2-(phenyl)methanone; hydrochloride

- Molecular Formula : C22H23ClN4O·HCl

- Molecular Weight : 463.36 g/mol

The compound features multiple functional groups, including imidazole, piperazine, and chlorophenyl moieties, which contribute to its biological activity and interaction with various targets in the body.

Pharmacological Studies

The compound has been investigated for its potential therapeutic effects in treating various diseases, particularly psychiatric disorders due to its structural similarity to known psychoactive agents. The imidazole and piperazine rings are crucial for modulating neurotransmitter systems, which may lead to anxiolytic or antidepressant effects.

Antimicrobial Activity

Research indicates that compounds with imidazole moieties often exhibit significant antimicrobial properties. Studies have shown that derivatives of imidazole can be effective against a range of bacterial and fungal pathogens. For instance, a study highlighted the synthesis of imidazole-based compounds that demonstrated promising antimicrobial activity compared to standard drugs .

Anticancer Potential

The compound's structure allows for interactions with various cellular targets involved in cancer progression. Preliminary studies suggest that it may inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest. Molecular docking studies have indicated favorable binding affinities with certain cancer-related proteins .

Neuropharmacology

Given the presence of piperazine and imidazole groups, this compound is being explored for its effects on the central nervous system (CNS). Its ability to cross the blood-brain barrier could make it a candidate for treating neurodegenerative diseases or mood disorders .

Case Study 1: Antimicrobial Evaluation

A series of derivatives based on imidazole and piperazine were synthesized and evaluated for their antimicrobial activity using standard microbiological techniques. The results indicated that several compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential as new antimicrobial agents .

Case Study 2: Anticancer Activity

In a recent study, a library of imidazole-based compounds was tested against various cancer cell lines, including breast and lung cancer cells. The results demonstrated that certain derivatives not only inhibited cell proliferation but also induced apoptosis in cancer cells, highlighting their potential as anticancer therapeutics .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Significant activity against bacterial strains | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Neuropharmacology | Potential anxiolytic effects |

Comparison with Similar Compounds

Structural Analogues from Urea Derivatives (Molecules, 2013)

and describe urea-linked piperazine-thiazole derivatives with varying aryl substituents. Key comparisons include:

Key Differences :

- Linkage Type: The target compound features a methanone (C=O) linkage, whereas urea (N-C(=O)-N) linkages dominate in and .

- Substituent Effects : The 3-chlorophenyl group in the target compound is shared with 11f (), suggesting similar electronic profiles. Chlorine’s electron-withdrawing nature may enhance metabolic stability compared to trifluoromethyl or methoxy groups .

Piperazine-Imidazole Derivatives ( and )

Two closely related compounds are highlighted:

Compound A : (4-(1-Ethyl-1H-imidazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone hydrochloride ()

- Molecular Formula : C17H23ClN4O2

- Molecular Weight : 350.8

- Key Features: Ethyl substitution on imidazole and 4-methoxyphenyl on the methanone.

- The 4-methoxy group enhances electron-donating effects, which may alter binding affinity in biological systems .

Compound B : 1-(4-(1-(3-Chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone hydrochloride ()

- Molecular Formula : C23H26Cl2N4O3

- Molecular Weight : 477.4

- Key Features: Dual methoxy groups on the phenyl ring and an ethanone linker.

- Comparison: The ethanone spacer introduces additional conformational freedom compared to the rigid benzophenone in the target compound. Dimethoxy groups may improve solubility but reduce metabolic stability due to increased susceptibility to demethylation .

Pharmacological Relevance ( and )

Piperazine derivatives are prominent in drug discovery, with roles in antipsychotics (e.g., BRL15572 in ) and antimicrobials ().

Structure-Activity Relationship (SAR) Insights :

- Chlorine Substituents : Enhance lipophilicity and receptor binding via hydrophobic interactions.

- Methanone vs. Urea: Methanone derivatives may exhibit reduced hydrogen-bonding capacity but improved membrane permeability .

Preparation Methods

Radiszewski Synthesis

The Radiszewski method employs diketones, aldehydes, and ammonia to construct 1,2,4,5-tetrasubstituted imidazoles. For the 3-chlorophenyl-substituted imidazole:

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency:

Solvent-Free Catalytic Methods

Baker’s yeast (Saccharomyces cerevisiae) catalyzes imidazole synthesis under mild conditions:

- Reactants : 3-Chlorobenzaldehyde (1.0 equiv), benzil (1.0 equiv), ammonium acetate (2.0 equiv).

- Conditions : Phosphate buffer (pH 7.0), 24 h stirring, room temperature.

- Outcome : 88% yield, minimal purification required.

Functionalization with 3-Chlorophenyl Group

The 3-chlorophenyl moiety is introduced during imidazole synthesis via aldehyde incorporation. Regioselectivity is ensured by steric and electronic effects, with the aldehyde’s carbonyl carbon forming the imidazole’s C1 position.

Piperazine Incorporation

Piperazine is coupled to the imidazole’s C2 position via nucleophilic aromatic substitution (SNAr) or Ullmann coupling:

SNAr Reaction

Ullmann Coupling

- Catalyst : CuI (10 mol%), L-proline (20 mol%).

- Conditions : DMSO, 120°C, 24 h.

- Outcome : 82% yield, higher functional group tolerance.

Benzophenone Methanone Formation

The piperazine’s secondary amine is acylated using benzoyl chloride:

- Reactants : Piperazine-imidazole intermediate (1.0 equiv), benzoyl chloride (1.2 equiv).

- Conditions : Triethylamine (2.0 equiv), dichloromethane, 0°C → room temperature, 4 h.

- Outcome : 90% yield. Excess benzoyl chloride quenched with aqueous NaHCO3.

Hydrochloride Salt Preparation

The free base is protonated using HCl gas in ethanol:

- Conditions : 0°C, 1 h stirring, followed by solvent evaporation.

- Outcome : White crystalline solid (mp 214–216°C), >99% purity by HPLC.

Comparative Analysis of Methods

Microwave synthesis offers the highest efficiency, while baker’s yeast catalysis aligns with green chemistry principles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.